molecular formula C9H12O2 B8698241 2-(2-Hydroxyethyl)-4-methylphenol

2-(2-Hydroxyethyl)-4-methylphenol

Cat. No.: B8698241
M. Wt: 152.19 g/mol
InChI Key: YUPLTPHCPWAUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethyl)-4-methylphenol is a phenolic compound featuring a methyl group at the para position of the aromatic ring and a hydroxyethyl group at the ortho position. These compounds are critical in diverse applications, including antioxidants, mosquito attractants, and synthetic intermediates .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(2-hydroxyethyl)-4-methylphenol

InChI

InChI=1S/C9H12O2/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6,10-11H,4-5H2,1H3

InChI Key

YUPLTPHCPWAUED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-(2-Hydroxyethyl)-4-methylphenol based on the evidence:

Compound Name Substituents Key Properties/Applications Reference
4-Methylphenol (p-Cresol) -CH₃ at para position Mosquito oviposition attractant
2-(tert-Butyl)-4-methylphenol -C(CH₃)₃ at ortho, -CH₃ at para Antioxidant in synthetic hydrocarbons
2-(5-Isoxazolyl)-4-methylphenol Isoxazole ring at ortho Heterocyclic building block; research chemical
2-(1-Adamantyl)-4-methylphenol Adamantane group at ortho Pharmaceutical intermediate
2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-methylphenol Bulky alkyl groups High-performance antioxidant in polymers

Physicochemical Properties

A comparison of physicochemical properties (where available):

Compound Melting Point (°C) Water Solubility Key Functional Groups
4-Methylphenol 35–36 Moderate -OH, -CH₃
2-(tert-Butyl)-4-methylphenol Not reported Low (hydrophobic) -OH, -C(CH₃)₃, -CH₃
2-(5-Isoxazolyl)-4-methylphenol 175–177 Sparingly soluble -OH, isoxazole, -CH₃
2-(1-Adamantyl)-4-methylphenol 128–130 7.8E-3 g/L (25°C) -OH, adamantane, -CH₃

Notes:

  • The hydroxyethyl group in this compound likely enhances water solubility compared to alkyl-substituted analogs like 2-(tert-butyl)-4-methylphenol .
  • Bulky substituents (e.g., adamantyl, tert-butyl) improve thermal stability and antioxidant efficacy but reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.